molecular formula C12H16FNO2 B13356339 (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol

(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol

Cat. No.: B13356339
M. Wt: 225.26 g/mol
InChI Key: IGXKQVJRDCVXRN-VXGBXAGGSA-N
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Description

(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a tetrahydrofuran ring substituted with a 4-fluorophenethylamino group, which may impart unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 4-fluorophenethylamine.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions involving appropriate precursors.

    Substitution Reaction: The 4-fluorophenethylamino group is introduced via a substitution reaction, often using a suitable leaving group and base.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,4R) enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-((4-Chlorophenethyl)amino)tetrahydrofuran-3-ol
  • (3S,4R)-4-((4-Methylphenethyl)amino)tetrahydrofuran-3-ol
  • (3S,4R)-4-((4-Bromophenethyl)amino)tetrahydrofuran-3-ol

Uniqueness

(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as:

  • Increased Lipophilicity : Enhances membrane permeability.
  • Metabolic Stability : Fluorine can improve the compound’s resistance to metabolic degradation.
  • Biological Activity : The fluorine atom may enhance binding affinity to molecular targets.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

(3S,4R)-4-[2-(4-fluorophenyl)ethylamino]oxolan-3-ol

InChI

InChI=1S/C12H16FNO2/c13-10-3-1-9(2-4-10)5-6-14-11-7-16-8-12(11)15/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1

InChI Key

IGXKQVJRDCVXRN-VXGBXAGGSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCCC2=CC=C(C=C2)F

Canonical SMILES

C1C(C(CO1)O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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